N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic amide derivative featuring a bithiophene core, a hydroxyethyl linker, and a 4-chlorophenoxy substituent. The bithiophene moiety contributes to π-conjugation, which may enhance electronic properties or binding affinity in biological systems, while the 4-chlorophenoxy group likely influences lipophilicity and steric interactions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S2/c1-20(2,25-15-5-3-14(21)4-6-15)19(24)22-11-16(23)18-8-7-17(27-18)13-9-10-26-12-13/h3-10,12,16,23H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQISDGVZWISRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a compound with a unique structural framework that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its electronic properties, making it suitable for applications in organic electronics. The presence of the hydroxyethyl group and the 4-chlorophenoxy substituent may contribute to its biological activity by influencing interactions with biological targets.
Molecular Formula: C19H20ClN1O3S1
Molecular Weight: 373.88 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bithiophene structure can facilitate electron transfer, while the hydroxyethyl and chlorophenoxy groups are likely to engage in hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.
Target Interactions
- Enzyme Modulation: The compound may influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding: It has been suggested that this compound could act as a modulator of G-protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
Biological Activity Studies
Research studies have investigated the biological effects of this compound across various models. Below are summarized findings from key research articles:
Case Studies
- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 12 µM, demonstrating significant cell death compared to control groups.
- Neuroprotection in Animal Models: In a pentylenetetrazole-induced seizure model, administration of the compound significantly reduced seizure frequency and duration, suggesting its potential as an anticonvulsant.
- Inflammation Model: In lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory capabilities.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption: Rapidly absorbed following oral administration.
- Distribution: Exhibits high tissue affinity due to lipophilicity from the bithiophene structure.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly via renal pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorinated Aromatic Groups
- 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS 51988-14-8): This compound shares a chlorophenoxy group and amide backbone but replaces the bithiophene-hydroxyethyl moiety with a 3,4-dichlorophenyl group. The additional methyl group on the phenoxy ring may increase steric hindrance compared to the target compound’s para-chloro substitution .
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide :
This pyrazole-containing analogue features multiple halogenated aryl groups (3,4-dichlorophenyl, 4-fluorophenyl) and a methylsulfonamido group. Unlike the target compound, its heterocyclic core (pyrazole) and sulfonamide functionality may enhance metabolic stability but reduce solubility due to increased hydrophobicity. The synthesis yield (60%) and melting point (126–127°C) suggest moderate stability .
Compounds with Phenoxy and Amide Linkages
- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide: This complex amide includes a 2,6-dimethylphenoxy group and a tetrahydropyrimidinone ring. The hydroxy and diphenylhexane backbone may improve conformational rigidity, contrasting with the target’s flexible hydroxyethyl linker .
Key Comparative Data
Research Findings and Implications
- Electronic Properties : The bithiophene core in the target compound may enhance charge-transfer capabilities compared to benzene or pyrazole analogues, making it suitable for optoelectronic applications .
- Steric Effects: The 4-chlorophenoxy group offers less steric hindrance than 2,6-dimethylphenoxy substituents, possibly favoring target engagement in biological systems .
Q & A
Q. What are the recommended synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the bithiophene moiety with a hydroxyethyl group via Suzuki-Miyaura cross-coupling, using palladium-based catalysts (e.g., Pd(OAc)₂) and ligands in anhydrous solvents like xylene .
- Step 2: Introduction of the 4-chlorophenoxy group through nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Step 3: Amidation using activated esters (e.g., HATU/DMAP) to attach the 2-methylpropanamide group .
Critical Parameters:
- Temperature control (e.g., −40°C for cryogenic reactions to minimize side products) .
- Purification: High-performance liquid chromatography (HPLC) is essential for isolating the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR Spectroscopy: To verify the integration of protons (e.g., hydroxyethyl CH₂ groups at δ 3.5–4.0 ppm) and aromatic signals from bithiophene (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS): For molecular ion confirmation (e.g., [M+H]+ expected within ±0.001 Da) .
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and hydroxyl O-H stretch at ~3300 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Thermal Stability: Degradation occurs above 80°C, with decomposition products identified via TGA-DSC. Store at −20°C in inert atmospheres .
- pH Sensitivity: Hydrolysis of the amide bond is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for biological assays .
- Light Sensitivity: The thiophene moiety may undergo photodegradation; store in amber vials .
Advanced Research Questions
Q. What mechanisms underlie the compound’s interactions with biological targets, and how can binding affinity be optimized?
- Mechanistic Insights: The 4-chlorophenoxy group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the hydroxyethyl group facilitates hydrogen bonding .
- Optimization Strategies:
- Substituent Modifications: Replace the 4-chlorophenyl group with fluorinated analogs to improve binding entropy .
- Molecular Dynamics Simulations: Use docking studies (e.g., AutoDock Vina) to predict binding modes and refine substituent geometry .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardized Assays: Use isogenic cell lines and consistent IC₅₀ measurement protocols (e.g., ATP-based viability assays) to minimize variability .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in DMSO) .
Q. What computational strategies are employed to predict reactivity or design derivatives?
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts regioselectivity in electrophilic substitution reactions (e.g., bromination at the bithiophene α-position) .
- Reaction Pathway Screening: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for derivative synthesis .
Q. How do structural modifications (e.g., substituent changes) affect physicochemical and biological properties?
- Case Study 1: Replacing the 4-chlorophenoxy group with a 2-fluorophenoxy group increases logP (from 3.2 to 3.8) but reduces aqueous solubility by 40% .
- Case Study 2: Substituting the methylpropanamide with a cyclopropaneamide improves metabolic stability (t₁/₂ increased from 2.5 to 6.8 hours in microsomal assays) .
Q. Methodological Recommendations
- Synthetic Chemistry: Prioritize Pd-catalyzed cross-coupling for scalability .
- Biological Testing: Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate target engagement via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
